molecular formula C23H18BNO2 B15218781 (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid

(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid

Cat. No.: B15218781
M. Wt: 351.2 g/mol
InChI Key: TVWCDCQXSOTQMU-UHFFFAOYSA-N
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Description

(4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenols, quinones, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of (4-(4,6-Diphenylpyridin-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to inhibition . Additionally, its aromatic structure allows it to interact with various receptors and proteins through π-π stacking and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of a pyridine ring with phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of complex organic molecules and advanced materials .

Properties

Molecular Formula

C23H18BNO2

Molecular Weight

351.2 g/mol

IUPAC Name

[4-(4,6-diphenylpyridin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C23H18BNO2/c26-24(27)21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16,26-27H

InChI Key

TVWCDCQXSOTQMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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